molecular formula C12H13NO B2855283 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one CAS No. 1309976-15-5

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B2855283
CAS No.: 1309976-15-5
M. Wt: 187.242
InChI Key: PBBGPYXWOZTEAC-UHFFFAOYSA-N
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Description

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with a nitrogen atom replacing one of the carbon atoms in the ring. This compound, in particular, has three methyl groups attached to the quinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with a suitable quinoline derivative or a related compound.

  • Cyclization: The formation of the quinoline ring structure is usually achieved through cyclization reactions, which may involve heating the reactants or using specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation Products: Quinone derivatives, which can be further used in various applications.

  • Reduction Products: Dihydroquinoline derivatives, which may have different biological activities.

  • Substitution Products: Substituted quinolines with different functional groups, which can be used in pharmaceuticals and other industries.

Scientific Research Applications

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives may have biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Applications in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system and the desired outcome.

Comparison with Similar Compounds

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one is similar to other quinoline derivatives, such as quinoline itself, 4,4,8-trimethyl-1,3-dihydroquinolin-2-one, and 1,4,4-trimethyl-3,4-dihydroquinolin-2-one. its unique substitution pattern and structural features distinguish it from these compounds, potentially leading to different chemical properties and biological activities.

Properties

IUPAC Name

3,5,8-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-8(2)11-10(7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGPYXWOZTEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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